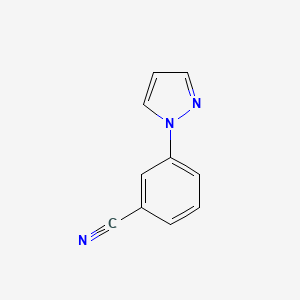

3-(1H-pyrazol-1-yl)benzonitrile

説明

Structure

3D Structure

特性

IUPAC Name |

3-pyrazol-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-8-9-3-1-4-10(7-9)13-6-2-5-12-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZKYUMVLIQOFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428179 | |

| Record name | 3-(1H-pyrazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25699-82-5 | |

| Record name | 3-(1H-Pyrazol-1-yl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25699-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-pyrazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-pyrazol-1-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 3-(1H-pyrazol-1-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of biologically active compounds.[1] Its unique structural features and synthetic versatility have led to the development of numerous drugs targeting a diverse range of diseases, from cancer to inflammatory disorders and infectious agents.[2][3] Within this important class of heterocycles, 3-(1H-pyrazol-1-yl)benzonitrile emerges as a significant building block and a molecule of interest in its own right. This technical guide provides a comprehensive overview of 3-(1H-pyrazol-1-yl)benzonitrile, consolidating its chemical and physical properties, synthesis methodologies, spectroscopic characterization, and its emerging role in drug discovery and development. As a Senior Application Scientist, the following sections are designed to offer not just data, but also to provide context and insight into the practical application of this compound in a research setting.

Core Compound Identification and Properties

Chemical Identity:

| Identifier | Value |

| Compound Name | 3-(1H-pyrazol-1-yl)benzonitrile |

| CAS Number | 25699-82-5 |

| Molecular Formula | C₁₀H₇N₃ |

| Molecular Weight | 169.19 g/mol |

| Synonyms | 3-(Pyrazol-1-yl)benzonitrile, 1-(3-Cyanophenyl)-1H-pyrazole |

Physicochemical Properties:

While comprehensive experimental data for the physical properties of 3-(1H-pyrazol-1-yl)benzonitrile are not extensively reported in publicly available literature, some properties can be inferred from related compounds and computational predictions. A related compound, N-(2-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide, is a solid with a melting point of 102 °C, suggesting that 3-(1H-pyrazol-1-yl)benzonitrile is also likely to be a solid at room temperature.[4]

| Property | Value |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Safety and Handling:

Based on available safety data sheets, 3-(1H-pyrazol-1-yl)benzonitrile is classified as harmful. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

Harmful if swallowed.

-

Harmful in contact with skin.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

Harmful if inhaled.

-

May cause respiratory irritation.

Synthesis and Mechanistic Considerations

The synthesis of N-arylpyrazoles, such as 3-(1H-pyrazol-1-yl)benzonitrile, is a cornerstone of synthetic organic chemistry, with several reliable methods available. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups. Two of the most prominent and effective methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classic and robust method for the formation of carbon-nitrogen bonds, typically involving the coupling of an aryl halide with an amine or an N-heterocycle in the presence of a copper catalyst.

Reaction Principle: This reaction proceeds via a copper-catalyzed nucleophilic aromatic substitution mechanism. The copper(I) catalyst is believed to form a complex with the pyrazole, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting intermediate yields the desired N-arylpyrazole and regenerates the catalyst.

Typical Protocol for N-Arylation of Pyrazole:

A general procedure for the Ullmann-type coupling of an aryl halide with a nitrogen heterocycle involves heating the reactants with a copper catalyst and a base in a high-boiling polar solvent.

-

Step 1: Reagent Preparation: In a reaction vessel, combine 1H-pyrazole (1.2 equivalents), 3-bromobenzonitrile (1.0 equivalent), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).

-

Step 2: Solvent Addition: Add a suitable high-boiling solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA).

-

Step 3: Reaction Execution: Heat the reaction mixture to a high temperature (typically 120-160 °C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Step 4: Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern and often milder alternative for C-N bond formation, utilizing a palladium catalyst with a suitable phosphine ligand. This method generally offers a broader substrate scope and can be performed under less harsh conditions than the Ullmann condensation.

Reaction Principle: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by the coordination of the deprotonated pyrazole. Reductive elimination from the resulting palladium(II) complex furnishes the N-arylpyrazole and regenerates the palladium(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being the most effective.

Typical Protocol for Buchwald-Hartwig N-Arylation of Pyrazole:

-

Step 1: Catalyst Preparation: In an inert atmosphere (e.g., under argon or nitrogen), add a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 4-10 mol%) to a dry reaction flask.

-

Step 2: Reagent Addition: Add 1H-pyrazole (1.2 equivalents), 3-bromobenzonitrile (1.0 equivalent), and a base such as cesium carbonate or sodium tert-butoxide (1.5-2.0 equivalents).

-

Step 3: Solvent Addition: Add a dry, aprotic solvent such as toluene or dioxane.

-

Step 4: Reaction Execution: Heat the mixture to a temperature typically ranging from 80 to 110 °C and monitor the reaction progress by TLC or LC-MS.

-

Step 5: Work-up and Purification: Upon completion, the reaction is cooled, filtered to remove inorganic salts, and the filtrate is concentrated. The residue is then purified by column chromatography.

Spectroscopic Characterization

The structural elucidation of 3-(1H-pyrazol-1-yl)benzonitrile relies on a combination of standard spectroscopic techniques. While a comprehensive, publicly available dataset for this specific molecule is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyrazole and benzonitrile rings. The pyrazole protons should appear as three distinct signals, likely in the aromatic region. The benzonitrile ring protons will also appear in the aromatic region, with their coupling patterns revealing their relative positions.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The nitrile carbon will have a characteristic chemical shift in the 115-120 ppm region. The carbon atoms of the pyrazole and benzonitrile rings will appear in the aromatic region (typically 110-150 ppm).

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. A strong, sharp peak around 2220-2240 cm⁻¹ is expected for the nitrile (C≡N) stretching vibration. The C-H stretching vibrations of the aromatic rings will appear above 3000 cm⁻¹, and C=C and C=N stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z = 169.19. Fragmentation patterns can provide further structural information.

Applications in Drug Discovery and Medicinal Chemistry

The 3-(1H-pyrazol-1-yl)benzonitrile scaffold is a valuable pharmacophore in modern drug discovery. Its rigid structure and ability to participate in various non-covalent interactions make it an attractive starting point for the design of inhibitors for a range of biological targets.

Kinase Inhibition

Many pyrazole-containing compounds have been identified as potent kinase inhibitors.[2] The pyrazole ring can act as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region. The benzonitrile group can be directed towards other pockets of the ATP-binding site to enhance potency and selectivity. The nitrile group itself can act as a hydrogen bond acceptor.

Modulation of Apoptosis Pathways

Recent studies on related 3-(1H-pyrazol-1-yl) derivatives have highlighted their potential as neuroprotective agents.[5] These compounds have been shown to protect neuronal cells from 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, a model for Parkinson's disease.[5] The mechanism of this neuroprotection is linked to the modulation of apoptosis, specifically through the downregulation of pro-apoptotic proteins like Bax and the inhibition of caspase-3 activation.[5]

Experimental Protocols

The following are representative protocols for assays that could be used to evaluate the biological activity of 3-(1H-pyrazol-1-yl)benzonitrile and its analogs, based on the known activities of related pyrazole compounds.

Cell Viability Assay (WST-1)

This assay is used to assess the cytoprotective or cytotoxic effects of a compound.

-

Step 1: Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Step 2: Compound Treatment: Treat the cells with various concentrations of 3-(1H-pyrazol-1-yl)benzonitrile for a predetermined period (e.g., 24 hours). Include appropriate vehicle controls.

-

Step 3: Induction of Toxicity (for protection assays): For neuroprotection studies, after pre-treatment with the compound, add a neurotoxin such as 6-OHDA to the wells and incubate for a further 24 hours.

-

Step 4: WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours at 37 °C.

-

Step 5: Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify the levels of specific proteins involved in apoptosis, such as cleaved caspase-3 and Bax.

-

Step 1: Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Step 2: Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Step 3: SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Step 4: Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Step 5: Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with primary antibodies specific for the target proteins (e.g., anti-cleaved caspase-3, anti-Bax, and a loading control like anti-β-actin).

-

Step 6: Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Step 7: Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensity can be quantified using densitometry software.

Conclusion and Future Perspectives

3-(1H-pyrazol-1-yl)benzonitrile is a versatile and valuable molecule in the field of medicinal chemistry. Its straightforward synthesis via established cross-coupling methodologies and its presence as a key structural motif in biologically active compounds underscore its importance. While detailed characterization of the parent molecule is somewhat limited in the public domain, the extensive research on its derivatives points towards a promising future. Further exploration of its potential as a lead compound for various therapeutic targets, particularly in the areas of oncology and neurodegenerative diseases, is warranted. The insights and protocols provided in this guide are intended to facilitate and inspire such future research endeavors.

References

Sources

- 1. air.unimi.it [air.unimi.it]

- 2. Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-(1H-pyrazol-1-yl)benzonitrile: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide has been compiled to provide an in-depth analysis of the spectroscopic characteristics of 3-(1H-pyrazol-1-yl)benzonitrile (CAS No: 25699-82-5). Following an exhaustive search of public scientific and patent databases, no peer-reviewed experimental spectra (NMR, IR, MS) for this specific compound were located. Therefore, the data presented herein is based on established spectroscopic principles, computational predictions, and data from closely related structural analogs. This guide is intended to serve as a robust predictive reference for researchers working with this molecule.

Introduction: The Structural Rationale

3-(1H-pyrazol-1-yl)benzonitrile is a bifunctional aromatic molecule incorporating a benzonitrile moiety and a pyrazole ring. This combination of a cyano group, a known hydrogen bond acceptor and metabolic handle, with the versatile pyrazole scaffold makes it a molecule of interest in medicinal chemistry and materials science. Accurate structural confirmation is paramount for any research and development endeavor. This guide provides a detailed breakdown of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a foundational dataset for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 3-(1H-pyrazol-1-yl)benzonitrile, ¹H and ¹³C NMR will provide a definitive map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show seven distinct signals in the aromatic/heteroaromatic region (approx. 6.5-8.5 ppm). The pyrazole ring protons are expected to be the most shielded, while the benzonitrile protons will be deshielded due to the electron-withdrawing nature of the cyano group and the pyrazole ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4' (Pyrazole) | ~6.55 | Triplet (t) | ~2.2 | Shielded by two adjacent nitrogen atoms. Coupled to H-3' and H-5'. |

| H-5' (Pyrazole) | ~7.75 | Doublet (d) | ~2.5 | Deshielded relative to H-4'. Coupled to H-4'. |

| H-5 (Benzonitrile) | ~7.80 | Triplet (t) | ~7.9 | Standard aromatic proton. |

| H-6 (Benzonitrile) | ~7.95 | Doublet of Triplets (dt) | ~7.8, 1.3 | Ortho to the cyano group. |

| H-4 (Benzonitrile) | ~8.10 | Doublet of Triplets (dt) | ~7.9, 1.4 | Ortho to the pyrazole substituent. |

| H-3' (Pyrazole) | ~8.20 | Doublet (d) | ~1.8 | Most deshielded pyrazole proton, adjacent to the point of attachment. |

| H-2 (Benzonitrile) | ~8.25 | Triplet-like (t) | ~1.6 | Most deshielded benzonitrile proton, positioned between two substituents. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is expected to display ten signals, corresponding to the ten unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-4' (Pyrazole) | ~108.5 | Shielded pyrazole carbon. |

| C-1 (Benzonitrile) | ~114.0 | Quaternary carbon attached to the cyano group. |

| C≡N (Nitrile) | ~117.5 | Characteristic chemical shift for a nitrile carbon. |

| C-6 (Benzonitrile) | ~127.0 | Aromatic CH. |

| C-5' (Pyrazole) | ~128.0 | Deshielded pyrazole carbon. |

| C-4 (Benzonitrile) | ~130.0 | Aromatic CH. |

| C-5 (Benzonitrile) | ~131.0 | Aromatic CH. |

| C-2 (Benzonitrile) | ~132.5 | Aromatic CH. |

| C-3 (Benzonitrile) | ~140.0 | Quaternary carbon attached to the pyrazole nitrogen. |

| C-3' (Pyrazole) | ~142.0 | Most deshielded pyrazole carbon. |

Experimental Protocol for NMR Data Acquisition

This protocol outlines the standard procedure for obtaining high-quality NMR spectra.

-

Sample Preparation: Dissolve 5-10 mg of 3-(1H-pyrazol-1-yl)benzonitrile in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the sample.

-

Acquire a 1D proton spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to generate the final spectra.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of 3-(1H-pyrazol-1-yl)benzonitrile is expected to be dominated by absorptions from the aromatic rings and the nitrile group.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| ~3100-3000 | C-H Stretch (Aromatic/Heteroaromatic) | Medium-Weak | Confirms the presence of sp² C-H bonds. |

| ~2230-2220 | C≡N Stretch (Nitrile) | Strong, Sharp | A highly characteristic and diagnostic peak for the nitrile functional group. Conjugation with the aromatic ring shifts it to a slightly lower wavenumber compared to aliphatic nitriles.[1] |

| ~1600-1450 | C=C & C=N Stretch (Ring Vibrations) | Medium-Strong | A series of sharp bands corresponding to the skeletal vibrations of the benzonitrile and pyrazole rings. |

| ~1290 | C-N Stretch (Pyrazole) | Medium-Strong | Often a prominent band for pyrazole ring systems.[2] |

| ~900-670 | C-H Bend (Out-of-plane) | Strong | The substitution pattern on the benzene ring will influence the exact position of these bands. |

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid 3-(1H-pyrazol-1-yl)benzonitrile powder onto the ATR crystal.

-

Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, clean the sample from the crystal surface using a suitable solvent (e.g., isopropanol) and a soft tissue.

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Formula: C₁₀H₇N₃

-

Exact Mass: 169.0640

-

Molecular Weight: 169.19 g/mol [3]

Under electron ionization (EI) conditions, a strong molecular ion peak (M⁺˙) is expected at m/z = 169. The fragmentation pattern will likely be governed by the stability of the aromatic systems.

Table 4: Predicted Key Mass Fragments (EI-MS)

| m/z | Proposed Fragment | Formula | Notes |

| 169 | [M]⁺˙ | [C₁₀H₇N₃]⁺˙ | Molecular Ion. Expected to be the base peak or very intense. |

| 142 | [M - HCN]⁺˙ | [C₉H₆N]⁺˙ | Loss of hydrogen cyanide from the nitrile group is a common fragmentation pathway for benzonitriles. |

| 115 | [C₈H₅]⁺ | [C₈H₅]⁺ | Subsequent loss of N₂ from the [M - HCN]⁺˙ fragment. |

| 102 | [C₇H₄N]⁺ | [C₇H₄N]⁺ | Phenylnitrile cation radical, resulting from cleavage of the pyrazole ring. |

| 68 | [C₃H₄N₂]⁺˙ | [C₃H₄N₂]⁺˙ | Pyrazole cation radical. |

Experimental Protocol for MS Data Acquisition (EI)

-

Sample Introduction: For a volatile solid, a direct insertion probe is typically used. A small amount of sample is placed in a capillary tube at the end of the probe.

-

Ionization: The sample is introduced into the high-vacuum source and heated to induce volatilization. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV).

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Ions are detected, and a mass spectrum showing relative intensity versus m/z is generated.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile of 3-(1H-pyrazol-1-yl)benzonitrile. The tabulated NMR chemical shifts, characteristic IR absorption frequencies, and likely mass spectral fragmentation patterns create a robust analytical framework. Researchers synthesizing or handling this compound can use this guide for preliminary identification and as a benchmark for the interpretation of experimentally acquired data.

References

- Time information in Wayne County, US. (n.d.). Google Search.

-

3-(1H-Pyrazol-1-yl)benzonitrile, 97%, Thermo Scientific 1 g | Buy Online. (n.d.). Fisher Scientific. Retrieved January 26, 2026, from [Link]

-

3-(1H-Pyrazol-1-yl)benzonitrile, 97%. (n.d.). Labware E-shop. Retrieved January 26, 2026, from [Link]

-

3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved January 26, 2026, from [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved January 26, 2026, from [Link]

-

1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

Sources

An In-depth Technical Guide to the Electronic Properties of the Pyrazole-Benzonitrile Linkage

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core electronic properties of the pyrazole-benzonitrile linkage, a heterocyclic scaffold of significant and growing interest in medicinal chemistry and materials science. By synthesizing theoretical principles with practical methodologies, this document aims to equip researchers with the foundational knowledge to rationally design and characterize novel molecules incorporating this versatile linkage for a range of applications, from targeted therapeutics to advanced organic electronics.

The Strategic Importance of the Pyrazole-Benzonitrile Scaffold

The pyrazole ring is a well-established pharmacophore, present in numerous FDA-approved drugs, valued for its metabolic stability, capacity for hydrogen bonding, and ability to act as a bioisosteric replacement for other aromatic systems.[1] The benzonitrile moiety, with its strong electron-withdrawing cyano group, introduces significant polarity and serves as a key building block in organic synthesis.[2] The linkage of these two moieties creates a donor-acceptor system with tunable electronic properties, making it a highly attractive scaffold for modulating molecular interactions and function.

The strategic importance of this linkage lies in the ability to fine-tune the electronic landscape of a molecule. The electron-rich pyrazole can act as a donor, while the electron-deficient benzonitrile acts as an acceptor. This intrinsic electronic asymmetry can be further modulated by the position of the linkage and the addition of various substituents to either ring, allowing for precise control over properties such as dipole moment, polarizability, and frontier molecular orbital energies.[3][4] These properties are critical determinants of a molecule's behavior, influencing everything from drug-receptor binding to charge transport in organic semiconductors.

Fundamental Electronic Properties of the Pyrazole-Benzonitrile Linkage

The electronic character of the pyrazole-benzonitrile linkage is a product of the interplay between the inherent properties of the individual rings and the nature of their connection. Understanding these fundamental properties is crucial for predicting molecular behavior and designing new compounds with desired functionalities.

Dipole Moment and Polarizability

The significant difference in the electronegativity of the atoms within the pyrazole and benzonitrile rings, particularly the nitrogen atoms of the pyrazole and the cyano group of the benzonitrile, results in a substantial permanent dipole moment in molecules containing this linkage. The magnitude and direction of this dipole moment are highly sensitive to the relative orientation of the two rings and the presence of substituents. For instance, the dipole moment of benzonitrile itself has been precisely determined to be approximately 4.5152 D.[5] The introduction of the pyrazole ring and other substituents can further alter this value.

The polarizability of the pyrazole-benzonitrile system, which describes the ease with which its electron cloud can be distorted by an external electric field, is also a key parameter. This property is particularly relevant for applications in nonlinear optics and materials science. Computational studies have shown that the presence of donor and acceptor groups in a conjugated system can significantly enhance its polarizability.[6]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding the electronic behavior of a molecule. The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron).[7] The HOMO-LUMO energy gap is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and optical and electronic properties.[7][8]

In the pyrazole-benzonitrile linkage, the HOMO is typically localized on the more electron-rich pyrazole ring, while the LUMO is predominantly located on the electron-withdrawing benzonitrile moiety. This spatial separation of the frontier orbitals is a hallmark of a donor-acceptor system and is responsible for the characteristic charge-transfer (CT) electronic transitions observed in these molecules.[9][10] The energy of the HOMO-LUMO gap can be tuned by altering the substitution pattern on either ring. Electron-donating groups on the pyrazole ring will raise the HOMO energy, while electron-withdrawing groups on the benzonitrile ring will lower the LUMO energy, both leading to a smaller HOMO-LUMO gap.[4]

Substituent Effects on Electronic Structure

The electronic properties of the pyrazole-benzonitrile linkage can be systematically modified by the introduction of substituents on either the pyrazole or the benzonitrile ring. These substituent effects can be broadly categorized as inductive and resonance effects.

-

Inductive Effects: Electronegative or electropositive substituents can influence the electron density of the aromatic rings through the sigma-bond framework. For example, a halogen substituent on the benzonitrile ring will inductively withdraw electron density, further lowering the LUMO energy.[2]

-

Resonance Effects: Substituents with lone pairs or pi-systems can donate or withdraw electron density through the pi-system of the aromatic rings. An amino group on the pyrazole ring, for instance, will donate electron density through resonance, raising the HOMO energy.

The interplay of these effects allows for a high degree of control over the electronic properties of the molecule. This tunability is a key reason for the widespread interest in this scaffold for various applications.[11]

Methodologies for Characterization

A combination of experimental and computational techniques is essential for a thorough characterization of the electronic properties of the pyrazole-benzonitrile linkage.

Synthesis and Structural Characterization

The synthesis of pyrazole-benzonitrile derivatives can be achieved through various organic chemistry reactions. A common strategy involves the construction of the pyrazole ring from a precursor that already contains the benzonitrile moiety. For example, the reaction of a substituted phenylhydrazine with a 1,3-dicarbonyl compound containing a cyanophenyl group can yield the desired pyrazole-benzonitrile product.[12] Another approach is the cross-coupling of a pre-formed pyrazole with a functionalized benzonitrile, often using transition metal catalysts.[13]

Once synthesized, the chemical structure and purity of the compounds are confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the molecule.[3][14]

-

Infrared (IR) Spectroscopy: Identifies the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C≡N stretch of the nitrile group.[3]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern.[14]

-

Single-Crystal X-ray Diffraction: Provides the precise three-dimensional arrangement of atoms in the solid state, offering valuable insights into bond lengths, bond angles, and intermolecular interactions.[15]

Experimental Investigation of Electronic Properties

Several experimental techniques can be employed to directly probe the electronic properties of pyrazole-benzonitrile derivatives:

-

UV-Visible Spectroscopy: This technique measures the absorption of light as a function of wavelength and provides information about the electronic transitions within the molecule. The position and intensity of the absorption bands can be correlated with the HOMO-LUMO energy gap.[9][11]

-

Fluorescence Spectroscopy: For fluorescent compounds, this technique measures the emission of light following excitation. The Stokes shift (the difference between the absorption and emission maxima) and the quantum yield provide insights into the nature of the excited state and the efficiency of the emission process.[9][15]

-

Cyclic Voltammetry (CV): This electrochemical technique is used to determine the oxidation and reduction potentials of a molecule, which can be directly related to the HOMO and LUMO energy levels, respectively.[16]

-

Solvatochromism Studies: The study of how the absorption or emission spectra of a compound change in solvents of different polarities can provide valuable information about the change in dipole moment upon electronic excitation, offering insights into the charge-transfer character of the transition.[15][17]

Computational Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules.[18][19] These methods can provide detailed insights that complement experimental findings and guide the design of new compounds.

Typical DFT Workflow for Electronic Property Calculation:

Caption: A typical workflow for DFT calculations of electronic properties.

Key aspects of computational modeling include:

-

Geometry Optimization: Finding the lowest energy conformation of the molecule.[18]

-

Frequency Calculations: Confirming that the optimized geometry corresponds to a true energy minimum and obtaining theoretical vibrational frequencies for comparison with experimental IR spectra.

-

Frontier Molecular Orbital (HOMO/LUMO) Analysis: Visualizing the spatial distribution and calculating the energies of the HOMO and LUMO.[8]

-

Calculation of Electronic Properties: Determining properties such as dipole moment, polarizability, and electrostatic potential.[6]

-

Time-Dependent DFT (TD-DFT): Simulating the electronic absorption spectra to help interpret experimental UV-Vis data and understand the nature of the electronic transitions.[20]

Applications and Future Directions

The tunable electronic properties of the pyrazole-benzonitrile linkage make it a promising scaffold for a variety of applications.

Drug Discovery and Development

The ability to precisely control the electronic properties of the pyrazole-benzonitrile core allows for the optimization of drug-receptor interactions. By modifying the electrostatic potential and hydrogen bonding capabilities of the molecule, medicinal chemists can enhance the binding affinity and selectivity for a specific biological target.[3] The understanding of these electronic properties is crucial for the rational design of new therapeutic agents with improved efficacy and reduced side effects.

Logical Relationship in Drug Design:

Sources

- 1. epj-conferences.org [epj-conferences.org]

- 2. CAS 1297537-37-1: 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile [cymitquimica.com]

- 3. Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. pure.mpg.de [pure.mpg.de]

- 6. Dipole moments of conjugated donor–acceptor substituted systems: calculations vs. experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular structure, vibrational spectroscopy, NBO and HOMO, LUMO studies of o-methoxybenzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters [mdpi.com]

- 10. ias.ac.in [ias.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 17. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01275C [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Experimental and theoretical investigation of the spectroscopic and electronic properties of pyrazolyl ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Pyrazole-Containing Compounds

Introduction

In the vast landscape of heterocyclic chemistry, few scaffolds have demonstrated the enduring versatility and profound impact of the pyrazole ring system.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, has been a cornerstone in the development of synthetic chemistry and medicinal chemistry for over a century.[1][2] Its unique electronic properties and structural flexibility have allowed for its incorporation into a remarkable array of compounds, from foundational dyes to blockbuster pharmaceuticals that have shaped modern medicine.[2][3] This guide provides a technical and historical narrative for researchers, scientists, and drug development professionals, tracing the journey of pyrazole from its initial discovery to its current status as a privileged scaffold in drug design. We will explore the seminal discoveries, the evolution of synthetic methodologies, and the causal nexus between chemical innovation and therapeutic breakthroughs.

Part 1: The Dawn of a Heterocycle: Discovery and Foundational Synthesis

The story of pyrazole is intrinsically linked to the burgeoning field of synthetic organic chemistry in the late 19th century. It was an era of profound discovery, where the systematic investigation of new chemical entities laid the groundwork for the modern pharmaceutical industry.

The Pioneering Work of Ludwig Knorr and the First Pyrazole Derivative (1883)

The first entry into the world of pyrazole chemistry was not the parent ring itself, but a derivative. In 1883, the German chemist Ludwig Knorr, while investigating the reactions of phenylhydrazine with β-ketoesters, synthesized a novel compound.[4][5][6] This reaction, a condensation between ethyl acetoacetate and phenylhydrazine, yielded what would later be identified as a pyrazolone derivative (specifically, 3-methyl-1-phenyl-1H-pyrazol-5-ol).[6] This discovery was not merely an academic curiosity; it was a pivotal moment that would soon lead to the creation of the first entirely synthetic drug.[5][7]

The Isolation of the Parent Pyrazole Ring

While Knorr had created a derivative, the unsubstituted parent pyrazole was first synthesized in 1889 by Eduard Buchner.[2] He achieved this through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[2] This fundamental discovery provided chemists with the core scaffold, opening the door to systematic studies of its properties and reactivity.

The Knorr Pyrazole Synthesis: A Cornerstone Methodology

The reaction that started it all became one of the most fundamental and enduring methods for pyrazole synthesis. The Knorr pyrazole synthesis is a cyclocondensation reaction between a hydrazine (or its derivatives) and a 1,3-dicarbonyl compound.[3][8] This method's robustness and versatility have made it a staple in heterocyclic chemistry for over 140 years.

The causality behind this reaction's success lies in the inherent reactivity of the starting materials. The nucleophilic nitrogen atoms of hydrazine readily attack the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. The subsequent intramolecular cyclization and dehydration are thermodynamically driven by the formation of the stable, aromatic pyrazole ring.[8]

Experimental Protocol: Knorr Pyrazole Synthesis (General)

Objective: To synthesize a substituted pyrazole via the condensation of a 1,3-dicarbonyl compound and a hydrazine derivative.

Materials:

-

1,3-Dicarbonyl Compound (e.g., acetylacetone, ethyl acetoacetate)

-

Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine)

-

Solvent (e.g., Ethanol, Acetic Acid)

-

Acid catalyst (optional, e.g., HCl, H₂SO₄)[9]

Procedure:

-

Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask.

-

Add the hydrazine derivative to the solution. The addition may be exothermic, and cooling might be necessary.

-

If using a catalyst, add it to the mixture.

-

Heat the reaction mixture to reflux for a period determined by the specific reactivity of the substrates (typically 1-4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by filtration.

-

If the product does not precipitate, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Self-Validation: The success of the synthesis is validated by the formation of a new aromatic system. This can be confirmed through standard analytical techniques such as NMR spectroscopy (disappearance of starting material signals and appearance of aromatic pyrazole protons), mass spectrometry (confirmation of the expected molecular weight), and melting point analysis. The regioselectivity of the reaction, a critical consideration with unsymmetrical dicarbonyls, can also be determined via NMR.[4][9]

Caption: Logical workflow of Celecoxib's discovery.

Experimental Protocol: Synthesis of Celecoxib

The synthesis of Celecoxib is a modern application of the foundational Knorr pyrazole synthesis, showcasing its enduring relevance. [10][11] Objective: To synthesize 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib).

Reaction: Condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine. [10] Materials:

-

4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

-

4-Sulfamoylphenylhydrazine hydrochloride

-

Ethanol

-

Hydrochloric acid (catalytic amount)

Procedure:

-

Equimolar amounts of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione and 4-sulfamoylphenylhydrazine hydrochloride are suspended in ethanol. [10]2. A catalytic amount of hydrochloric acid is added.

-

The mixture is heated to reflux for several hours (e.g., 20 hours). [11]The reaction is monitored by TLC for the consumption of starting materials.

-

Upon completion, the reaction mixture is cooled to room temperature, allowing the product to crystallize.

-

The crude Celecoxib is collected by filtration and washed with cold ethanol.

-

The product is purified by recrystallization from a suitable solvent system (e.g., toluene) to yield the final product. [12] Self-Validation: The identity and purity of the synthesized Celecoxib are confirmed using HPLC, ¹H-NMR, ¹³C-NMR, and mass spectrometry, comparing the results to a known standard. The melting point should also be consistent with the literature value.

Part 4: The Enduring Legacy and Future Horizons

The journey from Knorr's pyrazolone to Celecoxib and beyond illustrates the remarkable versatility of the pyrazole scaffold. Its history is a testament to the power of synthetic chemistry to drive therapeutic innovation.

The Broad Spectrum of Pharmacological Activities

Today, the pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, appearing in drugs across a vast range of therapeutic areas. [3][13]Its ability to act as both a hydrogen bond donor and acceptor, coupled with its stable aromatic nature, allows for effective interaction with a multitude of biological targets. [6] Examples of Modern Pyrazole-Containing Drugs:

-

Sildenafil (Viagra®): A pyrimidine-fused pyrazole derivative for erectile dysfunction. [13]* Rimonabant: An anti-obesity agent (withdrawn). [3]* Stanozolol: An anabolic steroid.

-

CDPPB: An antipsychotic agent. [3]* Ibrutinib, Ruxolitinib, Axitinib: A class of kinase inhibitors used in cancer therapy. [13] Beyond medicine, pyrazole derivatives are integral to the agrochemical industry as herbicides, insecticides, and fungicides. [3][4]

Future Perspectives

The history of pyrazole is still being written. As new biological targets are identified, medicinal chemists continue to turn to this reliable scaffold. Modern synthetic methodologies, including flow chemistry and novel catalytic systems, are enabling the creation of increasingly complex and diverse pyrazole libraries for high-throughput screening. [11]The legacy of Ludwig Knorr's foundational discovery continues to resonate, promising a future where new pyrazole-containing compounds will undoubtedly play a crucial role in addressing unmet medical and technological needs.

References

-

Elguero, J., Ghabcha, A., Essassi, E. M., Garriga, M., & Al-Soud, Y. A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Kumar, A., & Sharma, S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 173-180. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. [Link]

-

Wikipedia contributors. (2024, January 20). Celecoxib. In Wikipedia, The Free Encyclopedia. [Link]

-

Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

-

Elguero, J., Ghabcha, A., Essassi, E. M., Garriga, M., & Al-Soud, Y. A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Published 2018 Jan 11. [Link]

-

Singh, U. P., & Singh, R. K. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 1831-1854. [Link]

-

Wikipedia contributors. (2023, December 2). Phenazone. In Wikipedia, The Free Encyclopedia. [Link]

-

Sharma, V., Kumar, P., & Pathak, D. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. [Link]

-

Wikipedia contributors. (2023, November 29). Ludwig Knorr. In Wikipedia, The Free Encyclopedia. [Link]

- Google Patents. (n.d.).

-

Wikipedia contributors. (2023, December 28). Phenylbutazone. In Wikipedia, The Free Encyclopedia. [Link]

-

Worboys, M., & Toon, E. (2018). Phenylbutazone (Bute, PBZ, EPZ): one drug across two species. History and Philosophy of the Life Sciences, 40(2), 27. [Link]

-

Royal Society of Chemistry. (2015). Chapter 5: Pyrazoles. In Drug Discovery Series. [Link]

-

News-Medical.Net. (n.d.). Celecoxib History. [Link]

-

Britannica. (n.d.). Antipyrine. [Link]

-

De Souza, D., & O'Brien, A. G. (2020). Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. RSC Advances, 10(64), 39203-39209. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 5. Phenazone - Wikipedia [en.wikipedia.org]

- 6. books.rsc.org [books.rsc.org]

- 7. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. jk-sci.com [jk-sci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00346H [pubs.rsc.org]

- 12. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 13. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Convergence of Pyrazoles and Microwave Synthesis

An expedited and efficient protocol for the synthesis of 3-(1H-pyrazol-1-yl)benzonitrile is presented, leveraging the advantages of Microwave-Assisted Organic Synthesis (MAOS). This application note provides a comprehensive guide for researchers, scientists, and professionals in drug development, detailing the scientific rationale, a step-by-step protocol, and characterization methods for this valuable heterocyclic scaffold.

Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, with the pyrazole core being a prominent feature in numerous approved pharmaceuticals due to its diverse biological activities.[1][2] The target molecule, 3-(1H-pyrazol-1-yl)benzonitrile, incorporates this key heterocycle and a versatile nitrile group, making it a valuable intermediate for the synthesis of bioactive compounds and functional materials.

Traditionally, the synthesis of N-aryl pyrazoles via methods like the Ullmann condensation required harsh reaction conditions and long reaction times.[3] The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized such transformations.[4] MAOS utilizes microwave radiation to directly and efficiently heat polar molecules in the reaction mixture, leading to a dramatic acceleration of reaction rates, often reducing synthesis times from hours to mere minutes.[5][6] This technique not only enhances productivity but also frequently results in higher yields, improved product purity, and aligns with the principles of green chemistry by reducing energy consumption and solvent use.[4][6][7]

This guide details a copper-catalyzed C-N cross-coupling reaction between 3-bromobenzonitrile and pyrazole, optimized for microwave irradiation. The protocol is designed to be robust, reproducible, and scalable for rapid library synthesis and drug discovery efforts.

Reaction Mechanism: Copper-Catalyzed N-Arylation

The synthesis proceeds via a copper-catalyzed N-arylation, a class of Ullmann-type cross-coupling reactions. While several mechanistic pathways have been proposed, a widely accepted cycle for a Cu(I) catalyst is illustrated below. This process is highly effective for coupling N-H bonds of heterocycles like pyrazole with aryl halides.[3][8] The nitrile functional group on the aryl bromide is well-tolerated under these conditions.[8]

The key steps in the catalytic cycle are:

-

Coordination: The pyrazole anion coordinates to the Cu(I) catalyst. The base in the reaction mixture is crucial for deprotonating the pyrazole, increasing its nucleophilicity.

-

Oxidative Addition: The aryl halide (3-bromobenzonitrile) undergoes oxidative addition to the copper center, forming a Cu(III) intermediate.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the Cu(III) complex, yielding the product, 3-(1H-pyrazol-1-yl)benzonitrile, and regenerating the active Cu(I) catalyst, which re-enters the catalytic cycle.

Caption: Catalytic cycle for Cu(I)-catalyzed N-arylation.

Experimental Protocol

This protocol is optimized for a dedicated laboratory microwave reactor. Safety precautions, including the use of personal protective equipment (lab coat, safety glasses, gloves) and operation within a fume hood, are mandatory.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 3-Bromobenzonitrile | Reagent grade, 98% | Sigma-Aldrich | Starting material |

| Pyrazole | Reagent grade, 98% | Sigma-Aldrich | Starting material |

| Copper(I) Iodide (CuI) | 98% | Sigma-Aldrich | Catalyst |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Base |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Acros Organics | Solvent |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For workup & chromatography |

| Hexanes | ACS Grade | VWR | For chromatography |

| Deionized Water | N/A | In-house | For workup |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | Drying agent |

| 10 mL Microwave Reaction Vial | N/A | CEM/Anton Paar | With stir bar and cap |

Step-by-Step Synthesis Procedure

-

Vial Preparation: Place a magnetic stir bar into a 10 mL microwave reaction vial.

-

Reagent Addition: To the vial, add the following reagents in order:

-

3-Bromobenzonitrile (182 mg, 1.0 mmol)

-

Pyrazole (82 mg, 1.2 mmol, 1.2 equiv)

-

Copper(I) Iodide (CuI) (19 mg, 0.1 mmol, 10 mol%)

-

Anhydrous Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 equiv)

-

-

Solvent Addition: Add 3.0 mL of anhydrous N,N-Dimethylformamide (DMF) to the vial.

-

Sealing: Securely cap the vial using a dedicated crimper. Ensure the seal is tight to withstand the pressure generated during heating.

-

Microwave Reactor Setup: Place the sealed vial into the cavity of the microwave reactor. Set the reaction parameters as specified in the table below.

| Parameter | Value | Rationale |

| Temperature | 150 °C | Ensures sufficient thermal energy to overcome the activation barrier. |

| Ramp Time | 2 min | Allows for a controlled and safe increase to the target temperature. |

| Hold Time | 15 min | Drastically reduced from conventional heating times of several hours. |

| Microwave Power | 250 W (Dynamic) | Power will modulate to maintain the set temperature. |

| Stirring | High | Ensures homogeneous heating and mixing of the reaction components. |

| Pre-stirring | 30 sec | Ensures reagents are mixed before heating begins. |

-

Reaction Execution: Start the microwave program. The instrument will automatically ramp to the set temperature, hold for the specified time, and then cool the vessel with compressed air.

-

Workup & Isolation:

-

Once the vial has cooled to room temperature (<50 °C), carefully uncap it in the fume hood.

-

Pour the reaction mixture into a separatory funnel containing 30 mL of deionized water.

-

Extract the aqueous phase with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes:ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity) to afford 3-(1H-pyrazol-1-yl)benzonitrile as a solid.

Caption: Workflow for Microwave-Assisted Synthesis.

Characterization of 3-(1H-pyrazol-1-yl)benzonitrile

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

Thin Layer Chromatography (TLC): Monitor reaction progress and identify product-containing fractions from column chromatography.

-

Stationary Phase: Silica gel 60 F₂₅₄

-

Mobile Phase: 7:3 Hexanes:Ethyl Acetate

-

Visualization: UV light (254 nm)

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation.

-

¹H NMR (400 MHz, CDCl₃): Expected signals for the pyrazole protons (three distinct signals, likely between δ 6.0-8.0 ppm) and the benzonitrile aromatic protons (four signals in the aromatic region, δ 7.5-8.5 ppm).

-

¹³C NMR (101 MHz, CDCl₃): Expected signals for the pyrazole carbons, the benzonitrile aromatic carbons, the quaternary carbon attached to the nitrile, and the nitrile carbon itself (around δ 118 ppm).

-

-

Mass Spectrometry (MS): Confirms the molecular weight of the product.

-

Technique: Electrospray Ionization (ESI)

-

Expected m/z: [M+H]⁺ corresponding to the molecular formula C₁₀H₇N₃.

-

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.

-

Expected Peaks: A sharp, strong absorption around 2230 cm⁻¹ for the nitrile (C≡N) stretch.

-

Conclusion

This application note provides a robust and highly efficient microwave-assisted protocol for the synthesis of 3-(1H-pyrazol-1-yl)benzonitrile. By leveraging a copper-catalyzed Ullmann coupling reaction, this method dramatically reduces reaction times from hours to minutes compared to conventional heating, while maintaining high yields and simplifying purification.[5] This protocol is ideally suited for medicinal chemistry and drug discovery programs where rapid synthesis of novel heterocyclic intermediates is paramount. The self-validating nature of the described characterization techniques ensures the scientific integrity of the final product.

References

-

Patsnap. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. [Link]

-

Deshmukh, M. B., et al. (n.d.). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of ChemTech Research. [Link]

-

Asif, M. (2015). A mini-review on anti-inflammatory activities of pyrazole derivatives. Journal of Applied Pharmaceutical Science, 5(11), 102-111. [Link]

-

International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. [Link]

-

Karakaya, A., et al. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

-

Bandyopadhyay, D., & Mukherjee, B. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. [Link]

-

Klapars, A., et al. (2002). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 67(26), 9289–9293. [Link]

-

Wang, L., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(1), 406-414. [Link]

-

Kabalka, G. W., et al. (2004). Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. Molecules, 9(8), 654-658. [Link]

-

Saima, et al. (2022). Copper-catalyzed N-arylation of pyrroles: An overview. ResearchGate. [Link]

-

de la Torre, P., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Medicinal Chemistry Research, 29, 1485–1505. [Link]

-

Kumar, S., et al. (2016). Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. RSC Advances, 6(9), 7434-7441. [Link]

-

El-Metwaly, N. M. (2025). 3-(3,5-Dimethyl-1 H -Pyrazol-1-yl)-3-Oxopropanenitrile as Precursor for Some New Mono-Heterocyclic and Bis-Heterocyclic Compounds. ResearchGate. [Link]

-

Borah, P. P., & Dutta, D. (2019). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Research and Analytical Reviews, 6(2), 1-10. [Link]

-

Paul, S., & Gupta, M. (2004). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Indian Journal of Chemistry - Section B, 43(6), 1305-1307. [Link]

-

Powers, D. C., & Baran, P. S. (2025). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. Angewandte Chemie International Edition, 64(1), e202414732. [Link]

-

CEM Corporation. (n.d.). Organometallic cross-coupling reactions. [Link]

-

Tye, J. W., et al. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis, 6(6), 3508–3518. [Link]

-

Chen, Y., et al. (2014). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 19(10), 15168-15181. [Link]

-

Asiri, A. M., et al. (2010). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2010(3), M687. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Microwave-assisted Cu(I)-catalyzed, three-component synthesis of 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. mdpi.com [mdpi.com]

- 5. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. squ.elsevierpure.com [squ.elsevierpure.com]

- 7. Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Versatile Scaffolding of 3-(1H-pyrazol-1-yl)benzonitrile in Modern Organic Synthesis

Introduction: The Strategic Importance of the Pyrazolylbenzonitrile Moiety

In the landscape of contemporary drug discovery and materials science, the pyrazole nucleus stands out as a "privileged scaffold"[1]. Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor have cemented its role as a cornerstone in medicinal chemistry. When integrated with a benzonitrile unit, specifically as 3-(1H-pyrazol-1-yl)benzonitrile, the resulting molecule emerges as a highly versatile and strategic building block. The nitrile group, a valuable functional handle and bioisostere for various functionalities, further enhances the synthetic potential of this scaffold[2][3]. This combination allows for the construction of complex molecular architectures with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties[4][5]. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 3-(1H-pyrazol-1-yl)benzonitrile as a pivotal intermediate in organic synthesis.

Physicochemical Properties and Spectroscopic Characterization

A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.

| Property | Value | Source |

| CAS Number | 25699-82-5 | [6][7] |

| Molecular Formula | C₁₀H₇N₃ | [6][7] |

| Molecular Weight | 169.19 g/mol | [6][7] |

| Appearance | White to off-white crystalline powder | Commercial Suppliers |

| Melting Point | 65-66 °C | |

| Solubility | Soluble in common organic solvents like dichloromethane, methanol, and dimethylformamide. | General chemical knowledge |

Spectroscopic Data (Predicted and based on analogous structures):

-

¹H NMR (400 MHz, CDCl₃): δ 8.10-8.00 (m, 2H, Ar-H), 7.80-7.70 (m, 1H, Ar-H), 7.65-7.55 (m, 2H, Ar-H + Pyrazole-H), 6.50 (t, J = 2.0 Hz, 1H, Pyrazole-H).

-

¹³C NMR (100 MHz, CDCl₃): δ 142.0, 139.5, 131.0, 130.5, 129.0, 128.0, 127.0, 118.5 (CN), 114.0, 108.0.

-

IR (ATR, cm⁻¹): ~3100 (C-H aromatic), ~2230 (C≡N), ~1600, 1580, 1490 (C=C aromatic and C=N).

-

Mass Spectrometry (EI): m/z (%) = 169 (M⁺, 100).

Synthesis of 3-(1H-pyrazol-1-yl)benzonitrile: A Protocol Grounded in Classic Heterocyclic Chemistry

The most established and reliable method for the synthesis of 1-arylpyrazoles is the condensation of an arylhydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. For the preparation of an unsubstituted pyrazole ring, malondialdehyde or its acetal derivatives are the reagents of choice[1][8].

Workflow for the Synthesis of 3-(1H-pyrazol-1-yl)benzonitrile

Caption: Synthetic workflow for 3-(1H-pyrazol-1-yl)benzonitrile.

Detailed Experimental Protocol: Synthesis from 3-Aminobenzonitrile

Part 1: Preparation of 3-Hydrazinylbenzonitrile Hydrochloride

-

Rationale: This two-step sequence is a standard procedure for converting an aromatic amine to its corresponding hydrazine salt. The initial diazotization forms a reactive diazonium salt, which is then reduced in situ to the hydrazine. Tin(II) chloride is a common and effective reducing agent for this transformation.

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-aminobenzonitrile (11.8 g, 0.1 mol) in concentrated hydrochloric acid (40 mL) and water (40 mL). Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (7.2 g, 0.105 mol) in water (20 mL) dropwise, ensuring the temperature remains below 5 °C. Stir the resulting solution for an additional 30 minutes at this temperature.

-

Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (45.1 g, 0.2 mol) in concentrated hydrochloric acid (40 mL). Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and then with diethyl ether. Dry the solid under vacuum to yield 3-hydrazinylbenzonitrile hydrochloride.

Part 2: Synthesis of 3-(1H-pyrazol-1-yl)benzonitrile

-

Rationale: The reaction of a hydrazine with a 1,3-dicarbonyl equivalent is the Knorr pyrazole synthesis. 1,1,3,3-Tetramethoxypropane serves as a stable and easy-to-handle precursor to malondialdehyde, which is generated in situ under acidic conditions. The subsequent condensation with the hydrazine and intramolecular cyclization affords the aromatic pyrazole ring.

-

Reaction Setup: To a round-bottom flask, add 3-hydrazinylbenzonitrile hydrochloride (8.5 g, 0.05 mol), 1,1,3,3-tetramethoxypropane (8.2 g, 0.05 mol)[1][8], and ethanol (100 mL).

-

Cyclization: Add a catalytic amount of concentrated hydrochloric acid (1 mL) to the mixture. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-(1H-pyrazol-1-yl)benzonitrile as a crystalline solid.

Applications as a Building Block in Organic Synthesis

The strategic placement of the pyrazole and nitrile functionalities makes 3-(1H-pyrazol-1-yl)benzonitrile a valuable precursor for a variety of complex molecules, particularly in the realm of medicinal chemistry.

Synthesis of Kinase Inhibitors

The pyrazolylbenzonitrile scaffold is a key feature in a number of potent kinase inhibitors, including those targeting Janus kinases (JAKs) and Cyclin-Dependent Kinases (CDKs)[9][10]. These enzymes are critical regulators of cell signaling pathways, and their dysregulation is implicated in cancer and inflammatory diseases[11][12]. The pyrazole moiety often acts as a hinge-binder in the ATP-binding site of the kinase, while the benzonitrile group can be involved in further interactions or serve as a point for synthetic elaboration.

The nitrile group can be transformed into an amidine, which can then be cyclized with a suitable partner to form fused heterocyclic systems common in kinase inhibitors.

Caption: Transformation of the nitrile to a pyrimidinone core.

Representative Protocol: Conversion of the Nitrile to an Amide (Hydrolysis)

-

Rationale: A common and fundamental transformation of the nitrile group is its hydrolysis to a carboxylic acid or an amide. This opens up a vast array of subsequent reactions, including amide bond formation, which is central to the synthesis of many pharmaceuticals.

-

Reaction Setup: In a round-bottom flask, suspend 3-(1H-pyrazol-1-yl)benzonitrile (1.69 g, 10 mmol) in a mixture of tert-butanol (30 mL) and water (10 mL).

-

Hydrolysis: Add powdered potassium hydroxide (1.68 g, 30 mmol) to the suspension. Heat the mixture to reflux for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and acidify to pH 3-4 with 2M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(1H-pyrazol-1-yl)benzamide. This amide can then be used in a variety of coupling reactions.

Elaboration via Cross-Coupling Reactions

While the parent molecule can be used directly, introducing a leaving group (e.g., a bromine or iodine atom) onto either the pyrazole or benzene ring allows for powerful palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling[13][14]. This enables the facile introduction of aryl or alkyl substituents, rapidly building molecular complexity.

Hypothetical Application: A brominated derivative, such as 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile, could be coupled with a variety of boronic acids to generate a library of substituted analogues for structure-activity relationship (SAR) studies.

Conclusion

3-(1H-pyrazol-1-yl)benzonitrile is a building block of significant strategic value in organic synthesis. Its straightforward, albeit multi-step, synthesis from readily available starting materials, combined with the versatile reactivity of both the pyrazole and benzonitrile moieties, makes it an attractive starting point for the synthesis of complex, high-value molecules. Its demonstrated presence in the core structures of potent kinase inhibitors underscores its importance for professionals in drug discovery and development. The protocols and applications detailed herein provide a solid foundation for the exploration and utilization of this powerful synthetic intermediate.

References

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, (2024). Available at: [Link]

-

Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines. European Journal of Medicinal Chemistry, (2014). Available at: [Link]

-

3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences, (2025). Available at: [Link]

-

Cyclin-dependent kinase 4/6 inhibitors in breast cancer: palbociclib, ribociclib, and abemaciclib. Therapeutic Advances in Medical Oncology, (2017). Available at: [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, (2012). Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, (2011). Available at: [Link]

-

One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Letters, (2023). Available at: [Link]

-

One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Chemistry Portal. Available at: [Link]

-

CDK4/6 Inhibitors for Breast Cancer: A Guide for Patients. YouTube, (2023). Available at: [Link]

-

Application of Nitrile in Drug Design. ResearchGate, (2020). Available at: [Link]

-

Pyrazol-3-ones, Part 1: Synthesis and Applications. ResearchGate, (2009). Available at: [Link]

-